molecular formula C11H14BrNO B1269690 3-Bromo-N-isobutylbenzamide CAS No. 333345-92-9

3-Bromo-N-isobutylbenzamide

Cat. No.: B1269690
CAS No.: 333345-92-9
M. Wt: 256.14 g/mol
InChI Key: GHVOBCARUCCRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzamide typically involves the acylation of 3-bromobenzoic acid with isobutylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-isobutylbenzamide has been explored for its potential therapeutic applications, particularly in:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines, including breast cancer cells (MDA-MB-231) .
  • Anthelmintic Properties : Studies have demonstrated that benzamide derivatives exhibit significant activity against nematodes, suggesting that this compound may have similar effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex aromatic compounds, which are crucial in drug discovery and materials science .
  • Functionalization Potential : The presence of both the bromine and amide functionalities allows for further modifications, such as nucleophilic substitutions or coupling reactions, enhancing its utility in developing new compounds .

Case Study 1: Anticancer Activity Assessment

In a study evaluating various benzamide derivatives, compounds structurally related to this compound were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the benzamide structure could lead to enhanced anticancer activity. For example, compounds with specific halogen substitutions showed varying degrees of effectiveness compared to standard treatments like doxorubicin .

CompoundIC50 (µM)Cell LineComparison
This compoundTBDMDA-MB-231TBD
Doxorubicin0.5MDA-MB-231Standard

Case Study 2: Anthelmintic Activity

Research investigating the anthelmintic properties of benzamide derivatives found that certain compounds exhibited significant activity against Caenorhabditis elegans. The study highlighted how structural modifications influenced nematicidal efficacy, suggesting that this compound could be a candidate for further exploration in this area .

CompoundEC50 (µM)Target Organism
This compoundTBDC. elegans
Reference Compound10C. elegans

Comparison with Similar Compounds

Biological Activity

3-Bromo-N-isobutylbenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an isobutyl group attached to a benzamide core. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}BrN\O
  • Molecular Weight : 256.14 g/mol
  • Structure : The compound features a bromine substituent at the meta position (3-position) of the benzamide, which may influence its biological interactions and activities.

This compound's biological activity can be attributed to several mechanisms, including:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. The presence of the bromine atom may enhance binding affinity to target enzymes due to halogen bonding interactions .
  • Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, potentially through apoptosis induction mechanisms .

Biological Activity Studies

Research has focused on the cytotoxic effects of this compound on different cancer cell lines. A summary of findings is presented in the following table:

Cell Line IC50_{50} (µM) Comparison to Cisplatin
MDA-MB-2310.578.8 times more active
HT-290.450.8 times more active
SUIT-2Not specifiedLess effective than cisplatin

Case Studies and Research Findings

  • Cytotoxicity Against Breast Cancer Cells :
    • A study evaluated the efficacy of various benzamide derivatives, including this compound, against MDA-MB-231 cells. The compound exhibited significant cytotoxicity with an IC50_{50} value indicating it was substantially more potent than the standard drug cisplatin .
  • Mechanistic Insights :
    • Flow cytometric analysis revealed that treatment with this compound led to apoptosis in treated cells, highlighting its potential as an anticancer agent .
  • Structural Activity Relationship (SAR) :
    • Research into related compounds has indicated that modifications at the benzene ring or amide nitrogen can significantly alter biological activity, emphasizing the importance of specific structural features in determining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-N-isobutylbenzamide, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by amidation with isobutylamine. Key steps include controlling reaction temperature (e.g., 0–5°C for bromination to minimize side products) and using catalysts like DCC for amidation. Optimization can be guided by AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and precursor compatibility . Yield improvements may involve solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers determine the purity and identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% acceptable for most studies).
  • NMR : Compare 1^1H and 13^13C spectra with PubChem data (e.g., InChI Key: SROCIXQQXPOPAQ-UHFFFAOYSA-N) to confirm molecular structure .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (312.08 g/mol) .

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound for experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (limited solubility; use <1% DMSO in cell-based assays).
  • Melting Point : Compare experimental values (e.g., DSC analysis) with literature data from crystallography studies of analogous bromobenzamides (e.g., 154–158°C for 3-bromobenzoic acid derivatives) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity (e.g., unexpected byproducts) be resolved during synthesis?

  • Methodological Answer :

  • Mechanistic Studies : Use 79/81^{79/81}Br NMR to track bromine displacement pathways.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., debrominated products or dimerization artifacts).
  • Computational Modeling : Apply DFT calculations to predict intermediates and transition states, aligning with experimental observations .

Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours.
  • Reference Data : Compare unit cell parameters (e.g., monoclinic P21/c space group) with structurally similar benzamides, such as 3-chloro-N-phenylbenzamide (a = 25.0232 Å, b = 5.3705 Å) .

Q. How does the bromine substituent influence the compound’s electronic properties in catalytic applications?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis spectroscopy to assess electron-withdrawing effects (e.g., red shifts in λmax).
  • Electrochemical Studies : Cyclic voltammetry to measure reduction potentials, comparing with non-brominated analogs.
  • Computational Insights : Hirshfeld surface analysis to map electrostatic potentials and steric effects .

Q. What are the best practices for resolving discrepancies in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across multiple labs.
  • Meta-Analysis : Cross-reference data from PubChem, ChemSpider, and peer-reviewed studies while excluding non-validated sources (e.g., BenchChem) .
  • Dose-Response Curves : Repeat experiments with freshly prepared stock solutions to rule out degradation artifacts .

Q. Methodological Notes

  • Data Contradiction Analysis : When faced with conflicting results (e.g., solubility or reactivity), employ triangulation via independent techniques (e.g., NMR, HPLC, computational models) .
  • Structural Validation : Always cross-check crystallographic data (e.g., CCDC entries) and spectral libraries to confirm compound identity .
  • Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) and environmental guidelines for waste disposal .

Properties

IUPAC Name

3-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOBCARUCCRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355014
Record name 3-Bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333345-92-9
Record name 3-Bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.